molecular formula C25H33N7O2 B611994 N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide CAS No. 1493764-08-1

N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide

Cat. No. B611994
CAS RN: 1493764-08-1
M. Wt: 463.58
InChI Key: NPVXOWLPOFYACO-XUTJKUGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC2881 is an inhibitor of Mer (IC50 = 4.3 nM), a member of the TAM family of receptor tyrosine kinases. It is selective for Mer over the remaining TAM family members Axl and TYRO3 (IC50s = 360 and 250 nM, respectively). UNC2881 inhibits phosphorylation of Mer in 697 B-ALL acute lymphoblastic leukemia cells (IC50 = 21.9 nM). It inhibits platelet aggregation and ATP release induced by type I equine fibrillar collagen in isolated human platelet-rich plasma when used at a concentration of 3 μM.
UNC2881 is a potent Mer kinase inhibitor. UNC2281 inhibits steady-state Mer kinase phosphorylation with an IC50 value of 22 nM. Treatment with UNC2281 is also sufficient to block EGF-mediated stimulation of a chimeric receptor containing the intracellular domain of Mer fused to the extracellular domain of EGFR. In addition, UNC2881 potently inhibits collagen-induced platelet aggregation, suggesting that this class of inhibitors may have utility for prevention and/or treatment of pathologic thrombosis.

Scientific Research Applications

Mer Kinase Inhibition

UNC2881 is a potent inhibitor of Mer kinase . It inhibits steady-state Mer kinase phosphorylation with an IC₅₀ value of 22 nM . Mer kinase is a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family . The inhibition of Mer kinase can have implications in various biological processes and diseases, including cancer and autoimmune diseases.

EGF-Mediated Stimulation Blockage

Treatment with UNC2881 is sufficient to block EGF-mediated stimulation of a chimeric receptor containing the intracellular domain of Mer fused to the extracellular domain of EGFR . This suggests that UNC2881 could be used in research related to EGF receptor signaling and its role in cell proliferation and survival.

3. Inhibition of Other TAM Family Members While UNC2881 is most potent against Mer kinase, it also shows inhibitory activity against other members of the TAM family. The IC₅₀ values for inhibition of Axl and Tyro3 are 360 nM and 250 nM, respectively . This suggests potential applications in studying the roles of these kinases in various biological processes and diseases.

Leukemia Research

UNC2881 has been shown to inhibit phosphorylation of Mer in 697 B-ALL acute lymphoblastic leukemia cells . This suggests potential applications in leukemia research and the development of targeted therapies.

properties

IUPAC Name

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVXOWLPOFYACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-Imidazol-1-yl)benzyl)-2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)amino)pyrimidine-5-carboxamide

Q & A

Q1: How does UNC2881 interact with Mer kinase and what are the downstream effects of this interaction?

A: UNC2881 acts as a potent and specific inhibitor of Mer tyrosine kinase. [] While the exact binding mechanism isn't fully detailed in the provided research, the study highlights that UNC2881 effectively blocks the kinase activity of Mer. [] This inhibition prevents the downstream signaling cascade triggered by Mer activation, which typically leads to platelet aggregation. [] By disrupting this pathway, UNC2881 effectively reduces collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent. []

Q2: What is the relationship between the structure of UNC2881 and its activity as a Mer kinase inhibitor?

A: The research highlights the importance of structure-activity relationships (SAR) in developing UNC2881. [] Researchers employed a structure-based drug design approach and a pseudo ring replacement strategy to optimize the compound's structure for Mer kinase inhibition. [] They determined co-crystal structures of Mer with two compounds possessing distinct activities, providing insights into the binding interactions. [] Through subsequent SAR studies, they identified UNC2881 as a lead compound with high potency (IC50 of 22 nM against Mer kinase). [] This emphasizes the critical role of structural modifications in enhancing the compound's activity and selectivity.

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